

Application Notes and Protocols for Spectrophotometric Determination of Hemoglobin Oxygen Saturation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *hemoglobin Columbia Missouri*

Cat. No.: *B1178030*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectrophotometry is a widely used, rapid, and accurate method for determining the oxygen saturation of hemoglobin.^{[1][2]} This technique leverages the differential light absorption properties of oxyhemoglobin (HbO_2) and deoxyhemoglobin (Hb).^[1] By measuring the absorbance of a hemolyzed blood sample at specific wavelengths, the relative concentrations of these two hemoglobin species can be quantified, providing a direct measure of oxygen saturation. This document provides detailed application notes and protocols for performing these assays.

The fundamental principle lies in the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. When a solution contains multiple absorbing species, the total absorbance at a given wavelength is the sum of the individual absorbances. For a mixture of oxyhemoglobin and deoxyhemoglobin, the relationship can be expressed as:

- $A\lambda = (\varepsilon_{\text{Hb}}\lambda * C_{\text{Hb}} + \varepsilon_{\text{HbO}_2}\lambda * C_{\text{HbO}_2}) * I$

Where:

- $A\lambda$ is the absorbance at a specific wavelength (λ).

- $\epsilon_{\text{Hb}\lambda}$ and $\epsilon_{\text{HbO}_2\lambda}$ are the molar extinction coefficients of deoxyhemoglobin and oxyhemoglobin at that wavelength, respectively.
- CHb and CHbO_2 are the concentrations of deoxyhemoglobin and oxyhemoglobin, respectively.
- I is the path length of the cuvette.

By measuring the absorbance at two or more wavelengths, a system of simultaneous equations can be solved to determine the concentrations of Hb and HbO_2 , and subsequently, the oxygen saturation.

Key Concepts

Isosbestic Points

An isosbestic point is a specific wavelength at which two or more chemical species have the same molar extinction coefficient.^{[3][4]} For oxyhemoglobin and deoxyhemoglobin, measurements taken at an isosbestic point are independent of the oxygen saturation level and are therefore useful for determining the total hemoglobin concentration.^{[3][4][5]}

Commonly cited isosbestic points for oxyhemoglobin and deoxyhemoglobin include:

- 390 nm^[3]
- 422 nm^[3]
- 452 nm^[3]
- 500 nm^{[3][4]}
- 529 nm^[3]
- 545 nm^[3]
- 570 nm^{[3][4]}
- 584 nm^[3]

- ~800 nm[4][6]

Data Presentation: Molar Extinction Coefficients

The accuracy of spectrophotometric assays for hemoglobin oxygen saturation is critically dependent on the use of accurate molar extinction coefficients for oxyhemoglobin and deoxyhemoglobin. The following table summarizes these values at key wavelengths, compiled from various sources.

Wavelength (nm)	Molar Extinction Coefficient (ϵ) of Deoxyhemoglobin ($\text{cm}^{-1}\text{M}^{-1}$)	Molar Extinction Coefficient (ϵ) of Oxyhemoglobin ($\text{cm}^{-1}\text{M}^{-1}$)	Reference
540	11,000 (for cyanmethemoglobin)	-	[7]
541	-	-	[7]
560	-	-	[7]
576	-	-	[7]
630	-	-	[7]
500	Isosbestic Point	Isosbestic Point	[3][4]
586	Isosbestic Point	Isosbestic Point	[5]
~800	Isosbestic Point	Isosbestic Point	[4][6]

Note: The molar extinction coefficients can vary slightly based on the solvent, pH, and temperature. It is recommended to use values determined under conditions that closely match the experimental setup.

Experimental Protocols

Protocol 1: Determination of Hemoglobin Oxygen Saturation using a Two-Wavelength Method

This protocol describes a common method for determining hemoglobin oxygen saturation by measuring absorbance at two wavelengths where the difference in absorbance between oxyhemoglobin and deoxyhemoglobin is significant.

Materials:

- Spectrophotometer
- Cuvettes
- Whole blood sample (with anticoagulant, e.g., EDTA)
- Deionized water or a suitable lysing agent
- Pipettes
- Phosphate buffered saline (PBS)

Procedure:

- Sample Preparation (Hemolysis):
 - Collect a whole blood sample in a tube containing an anticoagulant.
 - To prepare a hemolysate, dilute the whole blood with deionized water or a lysing solution. A common dilution is 1:100 or 1:200. The exact dilution factor should be chosen to ensure that the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 - 1.0).
 - Mix gently by inversion and allow to stand for at least 5 minutes to ensure complete hemolysis.
- Spectrophotometric Measurement:
 - Set the spectrophotometer to the desired wavelengths. A common pair of wavelengths is 560 nm (peak absorbance for deoxyhemoglobin) and 576 nm (peak absorbance for oxyhemoglobin).[7]

- Use the same diluent used for hemolysis as a blank to zero the spectrophotometer.
- Measure the absorbance of the hemolyzed blood sample at both wavelengths.
- Calculation of Oxygen Saturation (%SO₂):
 - The percentage of oxygen saturation can be calculated using the following formula, which is derived from the Beer-Lambert law and the molar extinction coefficients at the chosen wavelengths:

$$\%SO_2 = [(A_1 * \epsilon_{Hb_2} - A_2 * \epsilon_{Hb_1}) / (A_1 * (\epsilon_{HbO_{22}} - \epsilon_{Hb_2}) - A_2 * (\epsilon_{HbO_{21}} - \epsilon_{Hb_1}))] * 100$$

Where:

- A₁ and A₂ are the absorbances at wavelength 1 and wavelength 2, respectively.
- ϵ_{Hb_1} and ϵ_{Hb_2} are the molar extinction coefficients of deoxyhemoglobin at wavelength 1 and wavelength 2, respectively.
- $\epsilon_{HbO_{21}}$ and $\epsilon_{HbO_{22}}$ are the molar extinction coefficients of oxyhemoglobin at wavelength 1 and wavelength 2, respectively.

Protocol 2: Determination of Total Hemoglobin Concentration

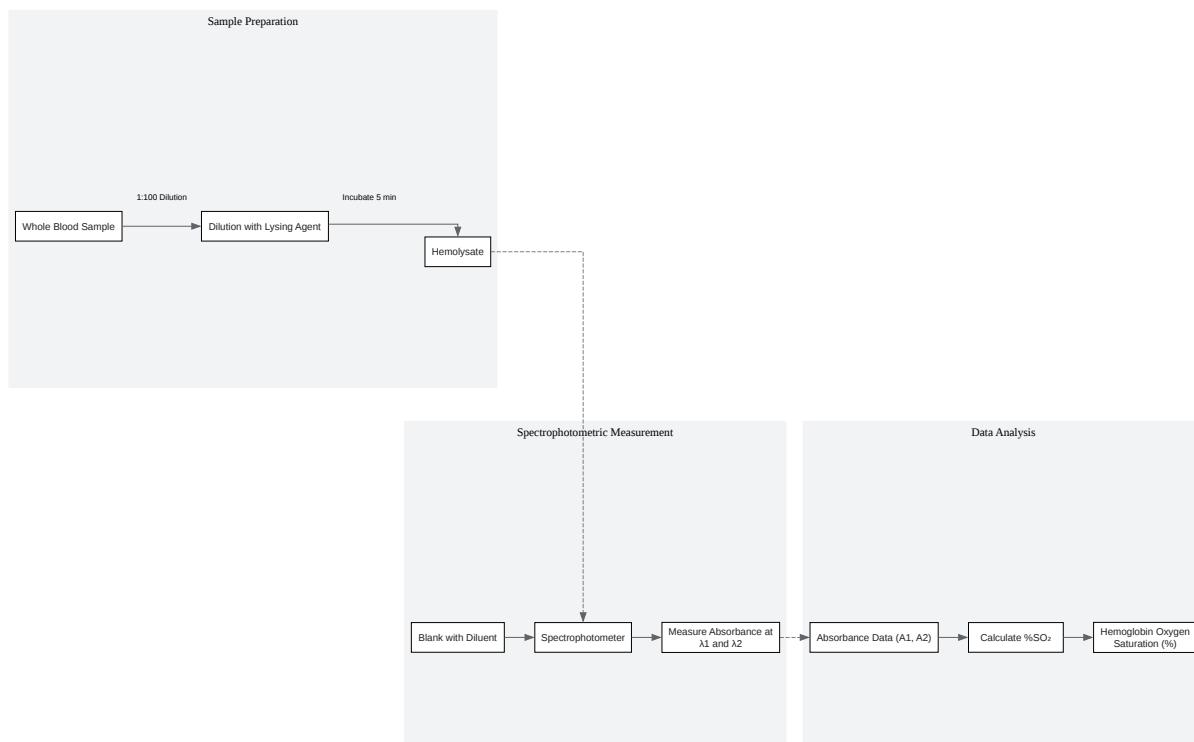
This protocol utilizes an isosbestic point to determine the total hemoglobin concentration, independent of its oxygenation state.

Materials:

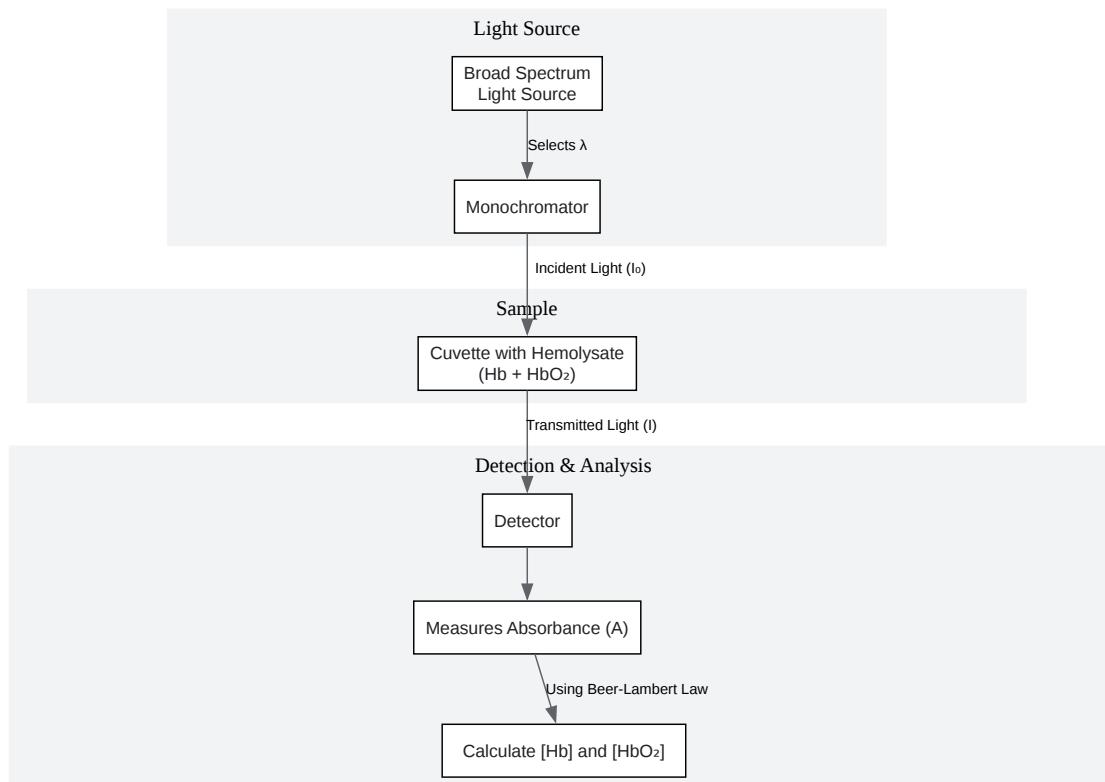
- Same as Protocol 4.1

Procedure:

- Sample Preparation (Hemolysis):
 - Prepare the hemolysate as described in Protocol 4.1.


- Spectrophotometric Measurement:
 - Set the spectrophotometer to an isosbestic point for oxyhemoglobin and deoxyhemoglobin (e.g., 500 nm or 800 nm).[3][4][6]
 - Blank the spectrophotometer using the diluent.
 - Measure the absorbance of the hemolyzed blood sample at the isosbestic wavelength.
- Calculation of Total Hemoglobin Concentration (Ct):
 - The total hemoglobin concentration can be calculated using the Beer-Lambert law:

$$Ct = A_{iso} / (\epsilon_{iso} * l)$$


Where:

- Ct is the total hemoglobin concentration.
- A_{iso} is the absorbance at the isosbestic point.
- ϵ_{iso} is the molar extinction coefficient at the isosbestic point (which is the same for Hb and HbO₂).
- l is the path length of the cuvette.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectrophotometric determination of hemoglobin oxygen saturation.

[Click to download full resolution via product page](#)

Caption: Principle of spectrophotometric measurement of hemoglobin species.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid ratiometric determination of hemoglobin concentration using UV-VIS diffuse reflectance at isosbestic wavelengths - PMC pmc.ncbi.nlm.nih.gov

- 4. Isosbestic_point [chemeurope.com]
- 5. Isosbestic point - Wikipedia [en.wikipedia.org]
- 6. openfnirs.org [openfnirs.org]
- 7. Determination of extinction coefficients of human hemoglobin in various redox states - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Spectrophotometric Determination of Hemoglobin Oxygen Saturation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1178030#spectrophotometric-assays-for-hemoglobin-oxygen-saturation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com